
2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile is a complex organic compound that features a dichlorophenyl group, an indole moiety, and a malononitrile group
Mechanism of Action
Target of Action
The primary target of the compound 2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile is the Glycogen synthase kinase (GSK)-3 . GSK-3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes and pathways .
Mode of Action
This compound acts as a potent inhibitor of the GSK-3 isozymes . It competes with ATP, thereby inhibiting the activity of the α and β isozymes of GSK-3 . This interaction with its targets leads to the prevention of neuronal cell death induced by the PI3-kinase pathway .
Biochemical Pathways
The inhibition of GSK-3 by this compound affects various biochemical pathways. GSK-3 is involved in the modulation of the production of inflammatory cytokines . Therefore, the inhibition of GSK-3 can lead to a decrease in the production of these cytokines .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the prevention of neuronal cell death . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .
Action Environment
It is also relatively stable in both acidic and alkaline media
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2,4-dichlorobenzoyl chloride reacts with the indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Malononitrile Group: The final step involves the reaction of the intermediate product with malononitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-((2,4-dichlorophenyl)(1H-indol-3-yl)methyl)malononitrile: Similar structure but lacks the methyl group on the indole ring.
2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)acetonitrile: Similar structure but has an acetonitrile group instead of a malononitrile group.
Uniqueness
2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile is unique due to the presence of both the dichlorophenyl and indole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3/c1-11-18(15-4-2-3-5-17(15)24-11)19(12(9-22)10-23)14-7-6-13(20)8-16(14)21/h2-8,12,19,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBOZDJFKMBZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C=C(C=C3)Cl)Cl)C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
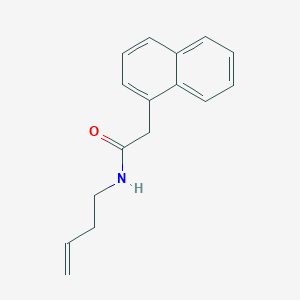
![N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2716877.png)
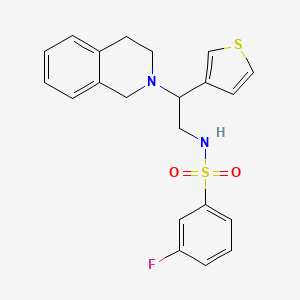
![3-ethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2716882.png)
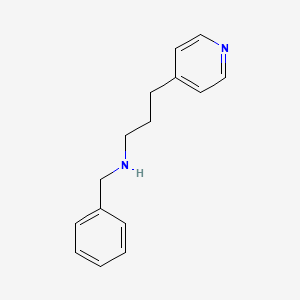
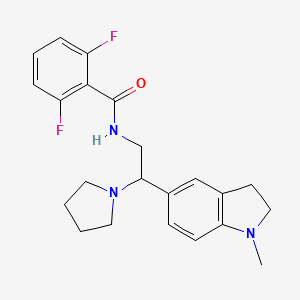
![N-(4-chloro-2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2716885.png)
![(Z)-4-benzoyl-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716887.png)

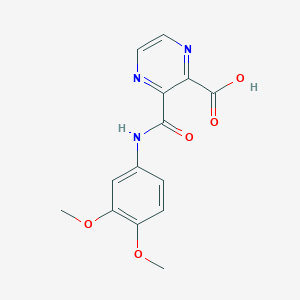

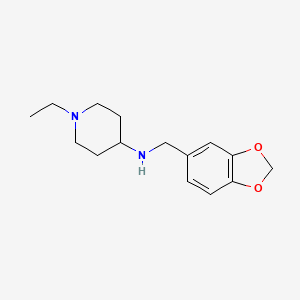

![2-(2-chlorophenyl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2716896.png)
